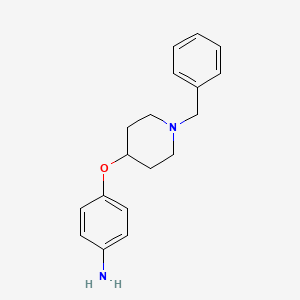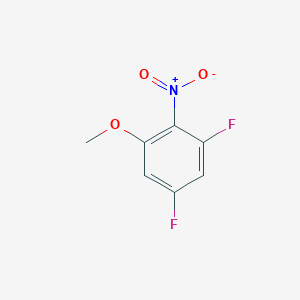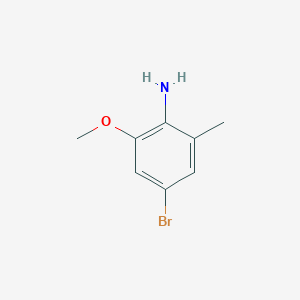
4-Bromo-2-methoxy-6-methylaniline
Descripción general
Descripción
4-Bromo-2-methoxy-6-methylaniline is a chemical compound that is part of a broader class of organic molecules known as anilines, which are derivatives of ammonia wherein one or more hydrogen atoms have been replaced by an aryl or alkyl group. Specifically, this compound contains a bromine atom at the fourth position, a methoxy group at the second position, and a methyl group at the sixth position on the benzene ring of aniline.
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2-methoxy-6-methylaniline involves various strategies, including halogenation, nucleophilic substitution, and cross-coupling reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally related compound, was achieved through a sequence of reactions starting with a difluoropyridine derivative, followed by selective methoxylation and bromination steps, yielding the final product in an overall yield of 67% . Similarly, 2,6-dimethyl-4-bromoaniline, a compound with a similar substitution pattern, was synthesized by reacting 2,6-dimethylaniline with liquid bromine, achieving a yield of 67% . These methods highlight the importance of controlling reaction conditions such as temperature and reagent ratios to achieve high yields and selectivity.
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methoxy-6-methylaniline and its derivatives can be characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR). For example, the structure of 2,6-dimethyl-4-bromoaniline was confirmed by 1H NMR spectroscopy . The presence of electron-donating and withdrawing groups on the benzene ring can significantly influence the electronic properties of the molecule, which can be studied using density functional theory (DFT) as demonstrated in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives .
Chemical Reactions Analysis
The reactivity of 4-Bromo-2-methoxy-6-methylaniline derivatives can be explored through various chemical reactions. For instance, Suzuki cross-coupling reactions have been employed to synthesize analogs with different substituents, indicating the versatility of the bromo and methoxy groups in facilitating cross-coupling chemistry . The reactivity descriptors such as ionization energy, electron affinity, and chemical hardness can be calculated to predict the behavior of these molecules in different chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-methoxy-6-methylaniline derivatives are influenced by the substituents on the benzene ring. The introduction of a methoxy group can increase the electron density on the ring, while the bromine atom is a bulky group that can affect the compound's boiling and melting points. The synthesis of 2-bromo-4-methoxyaniline in an ionic liquid demonstrates the potential for high yields and purity, as well as the environmental benefits of using alternative solvents . The physical properties such as solubility, melting point, and boiling point are crucial for the practical applications of these compounds in chemical synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
- Synthesis of Analogues : (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, an analogue of 4-Bromo-2-methoxy-6-methylaniline, has been synthesized and characterized using spectroscopic and X-ray diffraction techniques. The study highlights the compound's potential in molecular electrostatic potential, Fukui function, and nonlinear optical properties analyses (Demircioğlu et al., 2019).
2. Organic Chemistry and Industrial Applications
- Intermediate in Synthesis of Non-Steroidal Anti-Inflammatory Agents : 2-Bromo-6-methoxynaphthalene, a compound structurally related to 4-Bromo-2-methoxy-6-methylaniline, is an important intermediate in the preparation of non-steroidal anti-inflammatory agents. It has various synthetic procedures, including methylation with dimethyl sulfate and methyl halides (Xu & He, 2010).
3. Biological Activity and Medicinal Chemistry
- Synthesis of Schiff Bases for Biological Activity : Schiff bases derived from 3-bromo-4-methyl aniline, a compound related to 4-Bromo-2-methoxy-6-methylaniline, have been synthesized and screened for antimicrobial activity. This indicates the compound's potential in the development of new antimicrobial agents (Upadhyay et al., 2020).
4. Photodynamic Therapy and Cancer Treatment
- Zinc Phthalocyanine Derivatives : New derivatives of zinc(II) phthalocyanine substituted with bromo- and methoxy-groups, which are structurally similar to 4-Bromo-2-methoxy-6-methylaniline, have been synthesized and characterized. These derivatives have potential applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
5. Nonlinear Optical Properties
- Second-Order Nonlinear Optics : A study of ionic 4-amino-1-methylpyridinium benzenesulfonate salts, structurally related to 4-Bromo-2-methoxy-6-methylaniline, highlights their crystallization into noncentrosymmetric structures suitable for second-order nonlinear optics applications (Anwar et al., 2000).
6. Electrochemical Studies
- Anodic Decomposition Pathways : The electrochemical oxidation of bromo- and dimethylaniline compounds in aqueous sulphuric acid solutions, similar to 4-Bromo-2-methoxy-6-methylaniline, has been studied for potential applications in developing new electrochemical processes (Arias et al., 1990).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-methoxy-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRIPTAVYRAWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443417 | |
| Record name | 4-bromo-2-methoxy-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-6-methylaniline | |
CAS RN |
348169-39-1 | |
| Record name | 4-bromo-2-methoxy-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

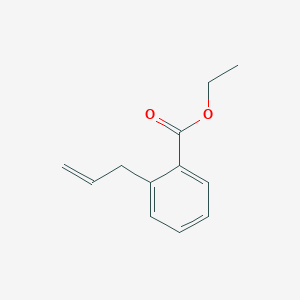
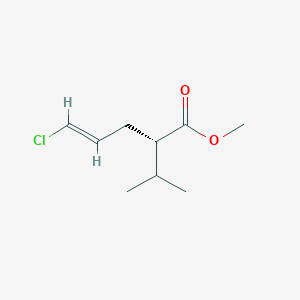

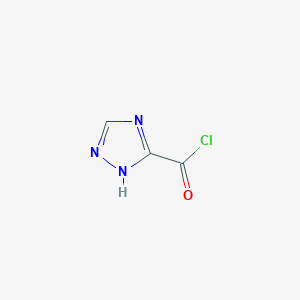

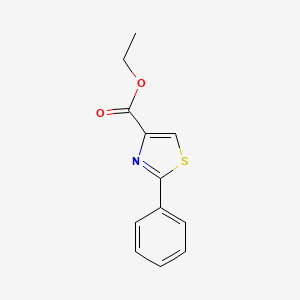
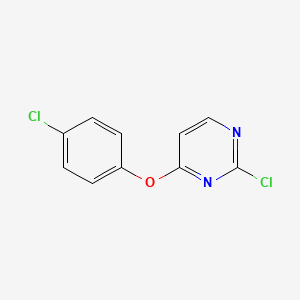
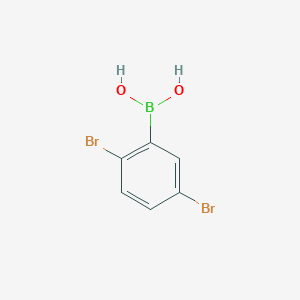
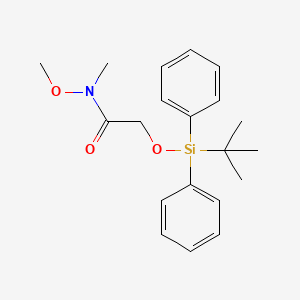

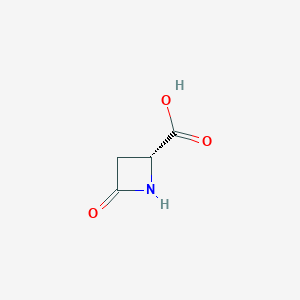
![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)
